Ropinirole

Receptor pharmacology Dopamine receptor selectivity Functional assay

Procure research-grade Ropinirole (CAS 91374-21-9) for receptor pharmacology and clinical trial protocols. As a D3-preferring agonist (pEC50 8.4, ~10-fold selective over D2), it is an essential comparator to pramipexole. Network meta-analyses rank ropinirole PR among the highest SUCRA values (0.878) for motor symptom improvement in early PD, while ropinirole-SR demonstrates a significant 1.24-point UPDRS-ADL advantage versus pramipexole-ER in adjunctive therapy. FAERS data supports its use in pharmacovigilance research for differential adverse event signatures. Buy now to advance your D3/D2 biased signaling and Parkinson's disease research.

Molecular Formula C16H24N2O
Molecular Weight 260.37 g/mol
CAS No. 91374-21-9
Cat. No. B1195838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRopinirole
CAS91374-21-9
Synonyms4-(2-(di-n-propylamino)ethyl)-2(3H)-indolone
Requip
ropinirol
ropinirole
ropinirole hydrochloride
SK and F 101468
SK and F-101,468
SKF 101468
Molecular FormulaC16H24N2O
Molecular Weight260.37 g/mol
Structural Identifiers
SMILESCCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1
InChIInChI=1S/C16H24N2O/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15/h5-7H,3-4,8-12H2,1-2H3,(H,17,19)
InChIKeyUHSKFQJFRQCDBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.53e-01 g/L

Ropinirole (CAS 91374-21-9): A Non-Ergot D3/D2 Dopamine Agonist for Parkinson's Disease and RLS Research


Ropinirole is a non-ergoline dopamine receptor agonist that binds with high affinity to D2-like receptors in human caudate tissue (pKi 7.54) and exhibits approximately 20-fold selectivity for the D3 receptor (pKi 7.2) over the D2 receptor in human cloned receptor systems [1]. It has negligible affinity for D1 receptors (pKi >4) and is weakly active at α2-adrenoceptors and 5-HT2 receptors [1]. The compound is available as both immediate-release (IR) and prolonged-release (PR) oral formulations, with absolute bioavailability of 45% to 55% [2]. Ropinirole is approved for the treatment of Parkinson's disease and moderate-to-severe primary restless legs syndrome (RLS).

Why Ropinirole Cannot Be Freely Substituted with Other D2/D3 Agonists: Evidence-Based Differentiation


Despite sharing a common mechanism of action as D2-like dopamine receptor agonists, non-ergot dopamine agonists including ropinirole, pramipexole, and rotigotine exhibit distinct clinical and pharmacological profiles that preclude interchangeable use [1]. Differences in receptor subtype selectivity (D3 vs. D2 preference), biased signaling properties, adverse event signatures, and formulation-specific pharmacokinetics translate into clinically meaningful variations in efficacy, tolerability, and safety [1]. For example, ropinirole demonstrates a distinct D3/D2 selectivity ratio compared with pramipexole [2], while rotigotine uniquely activates D1-class receptors in addition to D2-class receptors [1]. These molecular distinctions correspond to differential outcomes in UPDRS motor improvement, adverse event incidence, and impulse control disorder risk [3]. Consequently, substitution without careful consideration of the specific evidence presented below may compromise therapeutic outcomes or increase adverse event burden.

Ropinirole: Quantitative Comparative Evidence Versus Pramipexole, Rotigotine, and Other D2/D3 Agonists


D3 Receptor Functional Selectivity: Ropinirole Demonstrates ≥10-Fold Preference Over D2 in Human Cloned Receptors

In functional microphysiometry assays using Chinese hamster ovary cells expressing human cloned dopamine receptors, ropinirole exhibited at least 10-fold selectivity for the human D3 receptor (pEC50 = 8.4) over the human D2(long) receptor (pEC50 = 7.4) and approximately 50-fold selectivity over the human D4.4 receptor (pEC50 = 6.8) [1]. In radioligand binding studies, ropinirole shows approximately 20-fold selectivity for D3 (pKi 7.2) over D2 receptors [2]. This D3-preferring profile contrasts with pramipexole, which is also D3-preferring but with a different rank order of potency, and with rotigotine, which binds to both D1- and D2-like receptors with no marked D3 selectivity [3].

Receptor pharmacology Dopamine receptor selectivity Functional assay

Motor Symptom Improvement in Early Parkinson's Disease: Ropinirole PR Matches Piribedil and Outperforms Rotigotine on UPDRS-II+III

A systematic review and network meta-analysis of six non-ergot dopamine agonists (NEDAs) in early Parkinson's disease evaluated efficacy using the Unified Parkinson's Disease Rating Scale (UPDRS) [1]. For the combined UPDRS-II (activities of daily living) plus UPDRS-III (motor examination) score, the improvement with ropinirole IR/PR was significantly higher than that with the rotigotine transdermal patch [1]. In surface under the cumulative ranking curve (SUCRA) analysis, ropinirole PR and piribedil exhibited similar high rates of 0.878 and 0.858, respectively, indicating comparable top-tier efficacy for motor symptom control [1]. No statistically significant difference was observed between ropinirole and pramipexole for UPDRS-II+III, though pramipexole extended-release showed higher overall withdrawal rates [1].

Parkinson's disease Motor symptoms Network meta-analysis UPDRS

Adjunctive Therapy in Advanced Parkinson's Disease: Ropinirole-SR Shows Superior UPDRS-ADL Improvement Over Pramipexole-ER

In a systematic review and network meta-analysis comparing ropinirole and pramipexole as levodopa adjunctive therapy in advanced Parkinson's disease, ropinirole sustained-release (SR) demonstrated a tendency toward greater improvement in the UPDRS activities of daily living (UPDRS-ADL) score compared with pramipexole extended-release (ER) [1]. The mean difference (MD) was 1.24 points favoring ropinirole-SR (95% CI: 0.23 to 2.24) [1]. This difference, while modest in absolute magnitude, represents a clinically meaningful functional improvement in daily living activities for advanced PD patients who are already experiencing motor fluctuations on levodopa therapy.

Advanced Parkinson's disease Adjunctive therapy Levodopa UPDRS-ADL

Restless Legs Syndrome: Pramipexole Demonstrates Superior Efficacy Over Ropinirole on IRLS Score Reduction

A direct meta-analysis comparing pramipexole and ropinirole in restless legs syndrome (RLS) confirmed superior efficacy for both treatments versus placebo on the International RLS Study Group Rating Scale (IRLS) [1]. However, the placebo-adjusted mean reduction in IRLS score was greater for pramipexole (-5.45; 95% CI: -7.70 to -3.20) than for ropinirole (-3.16; 95% CI: -4.26 to -2.05) [1]. An indirect comparison further demonstrated with ≥95% probability that pramipexole provided a superior mean IRLS score reduction compared with ropinirole, with a mean difference of -2.33 points (95% credibility interval: -4.23 to -0.41) [1]. The clinical global impressions-improvement (CGI-I) responder rate also favored pramipexole (OR=2.98; 95% CI: 2.08 to 4.26) versus ropinirole (OR=1.99; 95% CI: 1.52 to 2.60) [1].

Restless legs syndrome IRLS Meta-analysis Comparative efficacy

Safety Profile Differentiation: Ropinirole Shows Higher Hallucination Signal but Lower Impulse Control Disorder Signal Than Pramipexole in FAERS Analysis

Analysis of the FDA Adverse Event Reporting System (FAERS) database (Q2 2007 to Q4 2023) comparing six dopamine agonists revealed distinct safety signal patterns [1]. Ropinirole generated 246 positive safety signals, slightly fewer than pramipexole (269) but more than rotigotine (163) [1]. Non-ergot DAs (pramipexole, ropinirole, rotigotine) were primarily associated with psychiatric disorders [1]. For hallucinations, ropinirole showed a higher signal intensity (ROR = 15.76) compared with pramipexole (ROR = 11.23) [1]. Conversely, pramipexole demonstrated the most significant signal for impulse control disorders (ICDs) among all agents evaluated [1]. Compared with both pramipexole and ropinirole, rotigotine generally exhibited milder signals for psychiatric disorders including hallucinations, ICDs, and sleep-related adverse events [1].

Adverse events Pharmacovigilance FAERS Impulse control disorders Hallucinations

Pharmacokinetic Formulation Advantage: 24-Hour Prolonged-Release Ropinirole Provides Smooth Plasma Profile with Once-Daily Dosing

Ropinirole 24-hour prolonged-release (PR) formulation was compared head-to-head with ropinirole immediate-release (IR) in two randomized steady-state pharmacokinetic studies in Parkinson's disease patients [1]. Compared with IR (dosed three times daily), the PR formulation (dosed once daily) produced a smooth plasma concentration-time profile over the full 24-hour dosing interval [1]. Dose-normalized AUC(0-24) and C(min) were similar between formulations, while dose-normalized C(max) was approximately 12% lower for PR versus IR [1]. Absolute bioavailability of ropinirole IR is 45% to 55%, with a relative bioavailability of 85% from tablet versus oral solution [2]. The PR formulation enables once-daily dosing with comparable total daily exposure, supporting overnight switching from IR to PR without dose adjustment [1].

Pharmacokinetics Formulation Prolonged-release Bioavailability Once-daily dosing

Optimal Research and Industrial Application Scenarios for Ropinirole Based on Quantitative Evidence


Parkinson's Disease Research Requiring High-Efficacy Motor Symptom Control Without High Withdrawal Rates

Ropinirole PR is indicated for research protocols and clinical trials in early Parkinson's disease where maximizing motor symptom improvement (UPDRS-II+III) is the primary objective and where the high withdrawal rates associated with pramipexole ER (SUCRA 0.937) must be avoided. Network meta-analysis data demonstrate that ropinirole PR achieves SUCRA rankings (0.878) comparable to the top-performing piribedil (0.858) and significantly exceeds rotigotine transdermal patch [5]. The once-daily PR formulation also offers adherence advantages over three-times-daily IR regimens [4].

Advanced Parkinson's Disease Adjunctive Therapy Studies Prioritizing Daily Living Function Improvement

Ropinirole-SR is the preferred choice for advanced PD research protocols evaluating levodopa adjunctive therapy where improvement in activities of daily living (UPDRS-ADL) is a key endpoint. Comparative evidence shows ropinirole-SR provides a mean difference of 1.24 points (95% CI: 0.23 to 2.24) in UPDRS-ADL improvement over pramipexole-ER [5]. This advantage in functional outcomes makes ropinirole-SR particularly suitable for studies targeting quality-of-life endpoints in patients with motor fluctuations.

D3 Receptor Pharmacology Studies Requiring ≥10-Fold Functional D3/D2 Selectivity

Ropinirole is an ideal tool compound for research investigating the distinct functional roles of dopamine D3 versus D2 receptor activation. In functional assays using human cloned receptors, ropinirole exhibits at least 10-fold selectivity for D3 (pEC50 8.4) over D2 (pEC50 7.4) and ~50-fold over D4 (pEC50 6.8) [5]. This selectivity profile, coupled with its full agonist activity at all three D2-like subtypes, distinguishes it from rotigotine (which binds D1-class receptors) and from ergot-derived agonists with broader receptor interaction profiles [4].

Pharmacovigilance and Safety Studies Investigating Differential Psychiatric Adverse Event Risk

Ropinirole serves as a key comparator in pharmacovigilance research examining differential psychiatric adverse event risks among non-ergot dopamine agonists. FAERS analysis reveals ropinirole has a higher reporting odds ratio for hallucinations (ROR = 15.76) compared with pramipexole (ROR = 11.23), while pramipexole shows the highest signal for impulse control disorders [5]. This differential safety signature makes ropinirole valuable for studies designed to elucidate risk factors for specific neuropsychiatric adverse events or to validate predictive biomarkers for dopamine agonist tolerability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ropinirole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.